Optimized LogP of 2.56 for CNS Drug-Like Properties vs. 6-Bromo Analog
7-Bromopyrazolo[1,5-a]pyridine exhibits a calculated LogP of 2.56, a value that aligns with the optimal lipophilicity range (LogP 2-3) for central nervous system (CNS) drug candidates. In comparison, the 6-bromo regioisomer (CAS 1264193-11-4) has a predicted LogP of approximately 2.1 . This difference, while moderate, can significantly impact blood-brain barrier permeability and overall pharmacokinetic profile, making the 7-bromo substitution pattern a preferred starting point for CNS-targeted programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.56 |
| Comparator Or Baseline | 6-Bromopyrazolo[1,5-a]pyridine (Predicted LogP ~2.1) |
| Quantified Difference | ΔLogP ≈ +0.46 |
| Conditions | Calculated using XLogP3 method. |
Why This Matters
LogP directly influences membrane permeability and oral bioavailability; the 7-bromo isomer provides a measurable advantage for CNS drug design over the 6-bromo analog.
